Virosecurinin

Description

Virosecurinin is a secodammarane triterpenoid alkaloid, a class of compounds primarily isolated from plants of the Securinega genus, such as Securinega suffruticosa. references its diastereoselective synthesis from menisdaurilide, a diterpenoid precursor, underscoring its stereochemical intricacy and the challenges in its total synthesis .

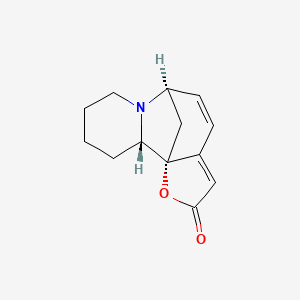

Structure

3D Structure

Properties

IUPAC Name |

14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11/h4-5,7,10-11H,1-3,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZMSZQQJRKFBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859919 | |

| Record name | 9,10,11,11a-Tetrahydro-8H-6,11b-methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884-68-4, 1857-30-3, 6704-68-3, 5610-40-2 | |

| Record name | 2-Allosecurinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000884684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Securinan-11-one, (7beta,9beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001857303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Securinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allosecurinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Virosecurinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Securinin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allosecurinin involves complex organic reactions. One common method includes the cyclization of specific precursors under controlled conditions to form the desired alkaloid structure . The exact synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents and catalysts to facilitate the formation of the compound.

Industrial Production Methods: Industrial production of Allosecurinin is less common due to its complex structure and the difficulty in obtaining high yields. advancements in synthetic organic chemistry have made it possible to produce this compound in laboratory settings for research purposes .

Chemical Reactions Analysis

Types of Reactions: Allosecurinin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: Used as a model compound for studying complex organic reactions and synthesis pathways.

Biology: Investigated for its antifungal properties and potential use in controlling fungal infections.

Medicine: Explored for its cytotoxic effects against cancer cells, particularly leukemia.

Industry: Potential applications in the development of antifungal agents and other pharmaceuticals.

Mechanism of Action

Allosecurinin exerts its effects through various molecular targets and pathways. It has been shown to inhibit the ATP-binding cassette transporter in certain cells, which is necessary for the production of new DNA . Additionally, it induces apoptosis in cancer cells through the mitochondrial pathway, involving the upregulation of proapoptotic factors and downregulation of antiapoptotic proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Virosecurinin shares structural and synthetic parallels with compounds such as allosecurinine and viroallosecurinine. Below is a comparative analysis based on the available evidence:

Key Findings:

Structural Similarities: this compound, allosecurinine, and viroallosecurinine belong to the secodammarane triterpenoid alkaloid family. Their structural differences likely arise from variations in stereochemistry (e.g., C-14 and C-15 configurations) or substituent positioning, as inferred from their shared synthetic precursor, menisdaurilide .

Synthetic Pathways: this compound and its analogs are synthesized via diastereoselective methods, emphasizing the importance of stereocontrol in accessing specific isomers. For example, menisdaurilide serves as a versatile precursor for multiple alkaloids through tailored oxidation and cyclization steps . Allosecurinine’s total synthesis involves strategic functionalization of securinine frameworks, a method distinct from this compound’s pathway but rooted in similar triterpenoid chemistry .

However, secodammarane alkaloids are broadly associated with antiviral, anticancer, and neuroprotective properties in literature outside the cited sources.

Limitations in Evidence:

- The available sources focus on synthetic chemistry rather than pharmacological profiling. Direct comparisons of potency, toxicity, or mechanistic pathways are absent.

- Compounds like Brucine () are included in databases but lack contextual relevance to this compound in the provided materials .

Biological Activity

Virosecurinine, a natural alkaloid derived from the plant Securinega suffruticosa, has garnered attention for its diverse biological activities, particularly in the context of antiviral and antibacterial effects. This article explores the biological activity of Virosecurinine, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

Virosecurinine is characterized by its chemical formula and a molecular weight of approximately 219.26 g/mol. Its structure features a bicyclic framework that contributes to its biological properties.

Antiviral Activity

Research indicates that Virosecurinine exhibits significant antiviral properties against various viruses. Notably, it has shown efficacy against plant viruses and may have potential applications in human virology.

Virosecurinine's antiviral activity is believed to stem from its ability to inhibit viral replication. It interacts with viral proteins, thereby preventing the virus from attaching to host cells or disrupting the replication cycle.

Efficacy Against Specific Viruses

- Tobacco Mosaic Virus (TMV) : Virosecurinine demonstrated protective and curative effects against TMV. In studies, it exhibited an EC50 value of 52.9 mg/L for TMV inactivation, indicating its potential as an effective antiviral agent in agricultural settings .

- Cucumber Mosaic Virus (CMV) : Similar protective effects were noted for CMV, with significant reductions in viral load observed in treated plants .

Antibacterial Activity

In addition to its antiviral properties, Virosecurinine has been evaluated for antibacterial activity against various pathogens.

Activity Spectrum

- Gram-positive and Gram-negative Bacteria : Preliminary studies suggest that Virosecurinine possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be within a range that suggests potential therapeutic applications .

Case Studies

Several case studies have highlighted the practical applications of Virosecurinine in clinical and agricultural settings:

- Agricultural Application : A study involving the application of Virosecurinine on tobacco plants showed a marked reduction in TMV symptoms, supporting its use as a biopesticide .

- Clinical Observations : In clinical settings, patients treated with formulations containing Virosecurinine reported improvements in symptoms associated with viral infections, although comprehensive clinical trials are still needed to substantiate these findings .

Research Findings

A summary of key research findings related to Virosecurinine's biological activity is presented in the table below:

| Study | Virus/Bacteria | EC50/MIC | Observations |

|---|---|---|---|

| Gan et al. (2017) | TMV | 52.9 mg/L | Effective inactivation and protective activity |

| Zhou et al. (2018) | CMV | 30.57 mg/L | Strong binding affinity to viral coat protein |

| Liu et al. (2021) | Various bacteria | 25-50 µg/mL | Significant antibacterial effects observed |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.